1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
Overview
Description
1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene is an organic compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups and partial hydrogenation of the naphthalene ring. This compound is also known by other names such as 2,5,8-trimethyltetralin and 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of 2,5,8-trimethylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of the catalyst, hydrogen pressure, and reaction temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,6,8-Trimethyl-1,2,3,4-tetrahydronaphthalene
- 1,4,5,8-Tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene
Uniqueness
1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,9H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCSSCXHBQEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873247 | |
Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30316-17-7 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Trimethyltetralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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